MQAE

Descripción general

Descripción

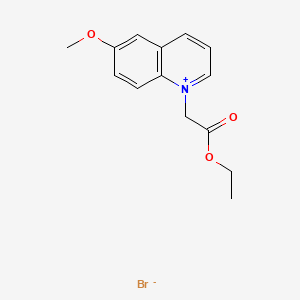

MQAE, o bromuro de N-(etoxicarbonilmetil)-6-metoxiquinolinio, es un indicador fluorescente de iones cloruro. Es ampliamente utilizado en la investigación científica para medir la concentración intracelular de iones cloruro debido a su alta sensibilidad y selectividad .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de MQAE implica la reacción de 6-metoxiquinolina con bromoacetato de etilo en presencia de una base, típicamente carbonato de potasio, para formar el derivado etoxicarbonilmetil. Este intermedio se cuaterniza luego con bromuro de metilo para producir this compound .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para obtener un mayor rendimiento y pureza, a menudo involucrando técnicas avanzadas de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones: El MQAE principalmente experimenta reacciones de extinción con iones cloruro. Es un indicador fluorescente no radométrico que se extingue con iones cloruro, lo que significa que su intensidad de fluorescencia disminuye al chocar con iones cloruro .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis de this compound incluyen 6-metoxiquinolina, bromoacetato de etilo, carbonato de potasio y bromuro de metilo. Las reacciones se llevan a cabo típicamente en un solvente orgánico como acetonitrilo o dimetilsulfóxido (DMSO) en condiciones de reflujo .

Principales Productos Formados: El principal producto formado a partir de la síntesis de this compound es el bromuro de N-(etoxicarbonilmetil)-6-metoxiquinolinio. La reacción de extinción con iones cloruro no produce productos químicos adicionales, pero sí produce una disminución en la intensidad de fluorescencia .

Aplicaciones Científicas De Investigación

Chloride Ion Measurement

MQAE is primarily utilized for measuring intracellular chloride ion concentrations. It has been shown to be more sensitive and selective than traditional methods such as microelectrode-based techniques. The fluorescence of this compound is quenched upon interaction with chloride ions, allowing for precise quantification of chloride levels within cells .

Case Study: Measurement in Vascular Smooth Muscle Cells

A study demonstrated the use of this compound to measure intracellular chloride concentrations in primary cultures of vascular smooth muscle cells (VSMCs). The research highlighted how this compound could effectively track chloride influx rates and steady-state concentrations, providing insights into cellular responses to various pharmacological agents .

| Parameter | Value |

|---|---|

| Initial [Cl-]i | 31.6 mM |

| Steady-state [Cl-]i | 26.1 mM |

| Influx Rate (Control) | 0.069 mM/s |

| Influx Rate (Furosemide) | 0.046 mM/s |

Lysosomal Studies

Recent advancements have led to the development of this compound derivatives, such as this compound-MP, which are specifically designed to probe lysosomal chloride concentrations. These probes have been employed to investigate the effects of various substances on lysosomal function, revealing critical information about cellular processes related to autophagy and membrane stability .

Case Study: Lysosomal Functionality Assessment

In a study assessing the impact of different substances on lysosomal chloride levels, researchers found that certain inhibitors led to decreased chloride concentrations within lysosomes. This was significant for understanding how lysosomal dysfunction could contribute to various diseases.

| Substance Tested | Effect on Cl- Concentration |

|---|---|

| Inhibitor A | Decrease |

| Inhibitor B | No significant change |

Applications in Imaging Techniques

This compound's fluorescent properties make it suitable for various imaging techniques, including confocal microscopy and flow cytometry. Its ability to provide real-time data on ion concentrations allows researchers to visualize dynamic biological processes within live cells.

Confocal Microscopy

Using an argon-ion laser, researchers can detect this compound fluorescence in living cells, facilitating studies on ion transport mechanisms and cellular signaling pathways .

Future Directions and Innovations

As research progresses, there is potential for developing new derivatives of this compound that enhance its specificity and sensitivity for other ions or cellular compartments. Innovations may include modifications that allow for multiplexing capabilities, enabling simultaneous monitoring of multiple ions within a single experimental setup.

Mecanismo De Acción

El MQAE funciona como un indicador fluorescente al sufrir una extinción colisional con iones cloruro. Cuando los iones cloruro chocan con el this compound, la intensidad de fluorescencia del this compound disminuye. Este mecanismo de extinción permite la medición de la concentración de iones cloruro en función del cambio en la intensidad de fluorescencia .

Comparación Con Compuestos Similares

Compuestos Similares: Compuestos similares al MQAE incluyen SPQ (6-Metoxi-N-(3-sulfopropil)quinolinio) y MEQ (6-Metoxi-N-etilquinolinio). Estos compuestos también funcionan como indicadores fluorescentes de iones cloruro .

Singularidad: El this compound es único debido a su mayor sensibilidad y selectividad para los iones cloruro en comparación con otros indicadores como SPQ y MEQ. También tiene un mayor rendimiento cuántico de fluorescencia, lo que lo hace más eficaz para medir la concentración de iones cloruro en varias aplicaciones de investigación .

Actividad Biológica

MQAE (N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide) is a fluorescent probe primarily used for measuring chloride ion concentrations in biological systems. Its biological activity has been extensively studied, particularly concerning its role as a lysosomal chloride ion-selective fluorescent probe. This article summarizes key findings from various studies, including its mechanisms of action, applications in biological research, and implications for understanding cellular processes.

This compound operates by selectively binding to chloride ions within lysosomes, allowing researchers to monitor changes in chloride concentrations under various physiological and pathological conditions. The fluorescence of this compound is quenched by chloride ions, making it a useful indicator for studying ion transport and homeostasis.

Key Findings:

- Fluorescence Quenching : The Stern–Volmer constant for this compound is 204 M⁻¹, indicating a strong interaction with chloride ions .

- pH Insensitivity : this compound's fluorescence remains stable across physiological pH ranges, which is critical for accurate measurements in living cells .

- Lysosomal Targeting : The compound accumulates in lysosomes due to its morpholine group, enhancing its selectivity for lysosomal studies .

Applications in Biological Research

This compound has been utilized in various studies to elucidate the role of chloride ions in cellular processes, particularly in autophagy and lysosomal function.

Case Studies and Research Findings

-

Lysosomal Function and Autophagy :

- In studies involving HeLa cells, this compound was used to assess the impact of various substances on lysosomal chloride concentrations. It was found that substances inhibiting lysosomal membrane stabilization led to decreased chloride levels within lysosomes .

- The research indicated that while changes in lysosomal chloride concentrations did not affect the fusion of autophagosomes with lysosomes, increased cytosolic calcium levels did block this fusion process .

- Time-Dependent Detection :

- Measurement of Intracellular Chloride Concentrations :

Data Tables

The following table summarizes the key properties and findings related to this compound:

| Property/Study Aspect | Details |

|---|---|

| Chemical Structure | N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide |

| Fluorescence Quenching Constant | 204 M⁻¹ |

| pH Stability | pH-insensitive across physiological ranges |

| Primary Application | Lysosomal Cl⁻ detection |

| Notable Findings | - Decreased Cl⁻ with membrane inhibitors - Increased cytosolic Ca²⁺ blocks autophagosome fusion |

Implications for Future Research

The findings surrounding this compound underscore its potential as a powerful tool for investigating cellular ion dynamics. Future research could explore its applications in various disease models where ion transport dysregulation is implicated, such as neurodegenerative diseases or cancer.

Propiedades

IUPAC Name |

ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16NO3.BrH/c1-3-18-14(16)10-15-8-4-5-11-9-12(17-2)6-7-13(11)15;/h4-9H,3,10H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLLHVISNOIYHR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[N+]1=CC=CC2=C1C=CC(=C2)OC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376350 | |

| Record name | MQAE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162558-52-3 | |

| Record name | MQAE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxyquinolinium-1-acetic acid ethylester bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.